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Compound Name: 6-Chloro-1-indanone

Cat. No.: B079716 Get Quote

Introduction

6-Chloro-1-indanone is a halogenated cyclic ketone with the chemical formula C₉H₇ClO.[1] It

serves as a crucial building block and intermediate in the synthesis of a variety of

pharmaceutical agents and other complex organic molecules.[2][3][4] Its utility in drug

discovery, particularly in the development of anti-inflammatory and analgesic drugs,

underscores the importance of unambiguous structural characterization.[3] This technical guide

provides a comprehensive overview of the key spectroscopic data for 6-Chloro-1-indanone,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The ¹H and ¹³C NMR spectra of 6-Chloro-1-indanone provide definitive

information about its distinct chemical environment.

¹H NMR Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring

environments. For 6-Chloro-1-indanone, the aromatic region shows a characteristic splitting

pattern for a 1,2,4-trisubstituted benzene ring, while the aliphatic region displays two triplets

corresponding to the adjacent methylene groups.
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-7 7.64 Doublet (d) 8.1 1H

H-5 7.42 Doublet (d) 1.9 1H

H-4 7.28
Doublet of

Doublets (dd)
8.1, 1.9 1H

H-3 (CH₂) 3.12 Triplet (t) 5.9 2H

H-2 (CH₂) 2.74 Triplet (t) 5.9 2H

Data is typically

acquired in

CDCl₃ and

referenced to

TMS at 0.00

ppm.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 (C=O) 205.4

C-7a 154.2

C-3a 138.6

C-6 134.9

C-4 129.8

C-7 127.5

C-5 124.9

C-3 36.3

C-2 25.8

Data is typically acquired in CDCl₃.

Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining high-resolution NMR spectra of 6-Chloro-1-indanone is as

follows:

Sample Preparation: Accurately weigh approximately 10-20 mg of 6-Chloro-1-indanone and

dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.[5]

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans

are sufficient.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b079716?utm_src=pdf-body
https://www.benchchem.com/product/b079716?utm_src=pdf-body
https://www.emory.edu/NMR/docs/exp_%20061413_final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher

number of scans (e.g., 1024 or more) is generally required due to the lower natural

abundance of ¹³C.[5]

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID)

signal. Phase the resulting spectrum and perform baseline correction. Calibrate the ¹H

spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Chloro-1-indanone is dominated by a strong absorption band corresponding to

the ketone carbonyl group.

Wavenumber (cm⁻¹)
Functional Group
Assignment

Intensity

~3070 Aromatic C-H Stretch Medium

~2960 Aliphatic C-H Stretch Medium

~1715 C=O (Ketone) Stretch Strong

~1600, 1475 C=C Aromatic Ring Stretch Medium-Strong

~830 C-Cl Stretch Strong

~1270 C-C Stretch Medium

Experimental Protocol: IR Spectroscopy
Sample Preparation (Melt Technique): As 6-Chloro-1-indanone is a solid with a relatively

low melting point (71-79 °C), a small amount of the sample can be melted between two KBr

or NaCl plates to form a thin capillary film.[2][6]

Alternative (ATR Technique): Place a small amount of the solid sample directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.[7] Ensure good contact between

the sample and the crystal.

Data Acquisition: Place the sample holder in the FTIR spectrometer.
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Analysis: Collect a background spectrum of the empty sample holder or clean ATR crystal.

Then, collect the sample spectrum. The instrument software will automatically ratio the

sample spectrum against the background to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation pattern.

m/z Ion Assignment Relative Intensity (%)

168 [M+2]⁺• ~32%

166 [M]⁺• (Molecular Ion) 100%

138 [M-CO]⁺• High

131 [M-Cl]⁺ Moderate

103 [M-CO-Cl]⁺ High

The presence of a significant peak at M+2 with approximately one-third the intensity of the

molecular ion peak is characteristic of a molecule containing one chlorine atom, due to the

natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocol: Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 6-Chloro-1-indanone (e.g., ~1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.[2][8]

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS),

typically with an Electron Ionization (EI) source.

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

compound will travel through a capillary column and be separated from any impurities. The

progress can be monitored by the instrument.[2]
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MS Analysis: As the compound elutes from the GC column, it enters the EI source of the

mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the

resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their

abundance.

Spectroscopic Analysis Workflow
The comprehensive characterization of 6-Chloro-1-indanone involves a logical workflow,

integrating the data from multiple spectroscopic techniques to confirm the structure.
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Caption: Workflow for the spectroscopic analysis of 6-Chloro-1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b079716?utm_src=pdf-body
https://www.benchchem.com/product/b079716?utm_src=pdf-body-img
https://www.benchchem.com/product/b079716?utm_src=pdf-body
https://www.benchchem.com/product/b079716?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Page loading... [guidechem.com]

2. 6-Chloro-1-indanone CAS#: 14548-38-0 [m.chemicalbook.com]

3. 2023é��æ¸¡è�ªç�¶å�¬å�� | Virtual tour generated by Panotour
[gdnapark.gov.taipei]

4. chemimpex.com [chemimpex.com]

5. emory.edu [emory.edu]

6. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

To cite this document: BenchChem. [Spectroscopic Analysis of 6-Chloro-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079716#spectroscopic-data-of-6-chloro-1-indanone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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